
Bstfa-tmcs
Übersicht
Beschreibung
Die Verbindung N,O-Bis(trimethylsilyl)trifluoracetid mit Trimethylchlorsilan ist eine Kombination aus zwei Reagenzien: N,O-Bis(trimethylsilyl)trifluoracetid und Trimethylchlorsilan . Diese Kombination wird häufig als Derivatisierungsreagenz in der Gaschromatographie und Massenspektrometrie verwendet, um die Flüchtigkeit und Stabilität von Analyten zu verbessern, indem aktive Wasserstoffatome durch Trimethylsilylgruppen ersetzt werden .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in gas chromatography and mass spectrometry for the derivatization of a wide range of compounds, including alcohols, amines, carboxylic acids, and phenols .
Biology:
- Applied in metabolomics for the analysis of metabolites in biological samples such as human plasma .
Medicine:
Industry:
Wirkmechanismus
Target of Action
BSTFA (N,O-bis(trimethylsilyl) trifluoroacetamide) and TMCS (trimethylchlorosilane) are primarily used as reagents for the trimethylsilylation of various organic compounds . The primary targets of BSTFA-TMCS include alcohols, alkaloids, amines, biogenic amines, carboxylic acids, phenols, and steroids . These compounds are targeted due to their active hydrogen atoms, which are replaced by a trimethylsilyl group during the silylation process .
Mode of Action
This compound operates by replacing active hydrogens in the target compounds with a trimethylsilyl (–Si(CH3)3) group . This process is known as silylation. BSTFA is very versatile and reacts rapidly and more completely than other silylation reagents . TMCS, on the other hand, acts as a catalyst to increase the reactivity of BSTFA . It enables the derivatization of compounds such as amides, many secondary amines, and hindered hydroxyls, which are incompletely derivatized by BSTFA alone .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the target compounds. By replacing active hydrogens with a trimethylsilyl group, this compound alters the chemical structure of these compounds . This can affect their behavior in various biochemical reactions and pathways.
Pharmacokinetics
This compound is primarily used in analytical applications, such as gas chromatography or mass spectrometry It’s worth noting that this compound is extremely sensitive to moisture and should be handled under dry conditions .
Result of Action
The primary result of this compound action is the formation of trimethylsilyl derivatives of the target compounds . These derivatives are thermally stable but more susceptible to hydrolysis than their parent compounds . The high volatility of BSTFA and its by-products results in less chromatographic interference . This makes them particularly useful in analytical applications, where they can improve the separation and detection of compounds .
Action Environment
The action of this compound is influenced by several environmental factors. As mentioned earlier, this compound is sensitive to moisture, so dry conditions are necessary for its effective use . Additionally, the reaction temperature and time can affect the completeness of the silylation process . For example, amides and many secondary amines and hindered hydroxyls, incompletely derivatized by BSTFA alone, can be derivatized by adding 1-20% TMCS to BSTFA .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
BSTFA-TMCS reacts with a range of polar organic compounds, replacing active hydrogens with a trimethylsilyl group . It interacts with alcohols, alkaloids, amines, biogenic amines, carboxylic acids, phenols, and steroids . The nature of these interactions involves the formation of thermally stable trimethylsilyl derivatives .
Molecular Mechanism
This compound exerts its effects at the molecular level through silylation, a process where active hydrogens in molecules are replaced with a trimethylsilyl group . This reaction increases the volatility of the derivatized compounds, making them suitable for analysis by GC-MS .
Temporal Effects in Laboratory Settings
This compound reacts rapidly and more completely than other silylating reagents . Over time, the trimethylsilyl derivatives formed are more susceptible to hydrolysis than their parent compounds . The stability and degradation of this compound and its derivatives would depend on the specific experimental conditions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
N,O-Bis(trimethylsilyl)trifluoracetid: wird durch Reaktion von mit synthetisiert.
Trimethylchlorsilan: wird durch Reaktion von Chlortrimethylsilan mit Hexamethyldisilazan hergestellt.
Industrielle Produktionsmethoden:
- Die industrielle Produktion von N,O-Bis(trimethylsilyl)trifluoracetid beinhaltet die Verwendung von Trifluoressigsäureanhydrid und Hexamethyldisilazan unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Trimethylchlorsilan: wird in großem Maßstab durch Reaktion von Chlortrimethylsilan mit Hexamethyldisilazan in Gegenwart eines Katalysators hergestellt.
Chemische Reaktionsanalyse
Reaktionstypen:
Substitutionsreaktionen: Die Hauptreaktion beinhaltet die Substitution von aktiven Wasserstoffatomen in funktionellen Gruppen wie Alkoholen, Aminen, Carbonsäuren und Phenolen durch Trimethylsilylgruppen.
Katalytische Reaktionen: Trimethylchlorsilan wirkt als Katalysator, um die Reaktivität von N,O-Bis(trimethylsilyl)trifluoracetid zu verbessern.
Häufige Reagenzien und Bedingungen:
Reagenzien: N,O-Bis(trimethylsilyl)trifluoracetid , Trimethylchlorsilan und Lösungsmittel wie Hexan.
Hauptprodukte:
- Die gebildeten Hauptprodukte sind Trimethylsilylderivate der ursprünglichen Analyten, die flüchtiger und thermisch stabiler sind .
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird in der Gaschromatographie und Massenspektrometrie zur Derivatisierung einer Vielzahl von Verbindungen verwendet, darunter Alkohole, Amine, Carbonsäuren und Phenole .
Biologie:
- Anwendung in der Metabolomik zur Analyse von Metaboliten in biologischen Proben wie menschlichem Plasma .
Medizin:
Industrie:
- Anwendung in der Qualitätskontrolle verschiedener Industrieprodukte durch Verbesserung der Nachweisbarkeit von Analyten in komplexen Gemischen .
Wirkmechanismus
Mechanismus:
N,O-Bis(trimethylsilyl)trifluoracetid: reagiert mit aktiven Wasserstoffatomen in funktionellen Gruppen und ersetzt diese durch Trimethylsilylgruppen.
Trimethylchlorsilan: verbessert die Reaktivität von N,O-Bis(trimethylsilyl)trifluoracetid , indem es als Katalysator wirkt.
Molekuläre Ziele und Signalwege:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The primary reaction involves the substitution of active hydrogens in functional groups such as alcohols, amines, carboxylic acids, and phenols with trimethylsilyl groups.
Catalytic Reactions: Trimethylchlorosilane acts as a catalyst to enhance the reactivity of N,O-bis(trimethylsilyl) trifluoroacetamide .
Common Reagents and Conditions:
Reagents: N,O-bis(trimethylsilyl) trifluoroacetamide , trimethylchlorosilane , and solvents such as hexane.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N,O-Bis(trimethylsilyl)acetamid: Ähnliche Stärke, aber N,O-Bis(trimethylsilyl)trifluoracetid und seine Nebenprodukte sind flüchtiger, was zu geringeren chromatographischen Störungen führt.
N-Methyl-N-(trimethylsilyl)trifluoracetid: Ein weiteres Silylierungsreagenz, das für ähnliche Zwecke verwendet wird.
Einzigartigkeit:
Eigenschaften
IUPAC Name |
chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENVUOGWFDQAI-RRAJOLSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27ClF3NOSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the purpose of using BSTFA-TMCS in these research papers?
A1: this compound is used to derivatize polar analytes in various matrices (food products, animal tissues, biological samples, etc.). Derivatization converts these polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis [1-28].
Q2: How does this compound derivatize target compounds?
A2: this compound introduces a trimethylsilyl (TMS) group to the target analyte, replacing active hydrogens (e.g., in -OH, -NH2, -COOH groups). This process improves volatility and thermal stability, crucial for successful GC separation and MS detection [1-28].
Q3: Why is GC-MS chosen as the analytical technique in these studies?
A3: GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes simultaneously. This makes it suitable for analyzing trace levels of compounds in complex matrices, as demonstrated in the studies on food safety, environmental monitoring, and biological samples [1-28].
Q4: What specific applications of this compound are highlighted in the research papers?
A4: The papers demonstrate this compound use in:
- Food Safety: Detecting residues of veterinary drugs like β-agonists and chloramphenicol in animal tissues and food products [, , , , , , , , , ]. Analyzing melamine contamination in milk and milk products [, ]. Quantifying bisphenol A in candy packaging materials [, ].
- Environmental Monitoring: Determining hydroxylated polychlorinated biphenyls in mouse tissues and blood [, ]. Measuring alkylphenol and alkylphenol ethoxylates in water []. Quantifying tetrabromobisphenol A in electronics []. Analyzing carboxylic acids in particulate matter from crop straw burning [].
- Health and Disease Diagnosis: Quantifying biomarkers like methylmalonic acid in human serum [, , ] and succinylacetone in urine for diagnosing tyrosinemia []. Identifying urinary markers for ornithine transcarbamylase deficiency [, ]. Measuring drug levels in biological samples (e.g., methadone and its metabolites in hair []; ginkoglide B in rat plasma []). Studying the metabolites of Lactobacillus paracasei during fermentation []. Investigating the urine metabolome of rats with bladder cancer [].
Q5: What are the key considerations when developing a GC-MS method using this compound derivatization?
A5: Several factors are crucial:
- Derivatization conditions: Optimization of reaction time, temperature, and reagent volume to achieve complete derivatization and minimize byproduct formation [, , , , ].
- Choice of internal standard: Selecting an appropriate internal standard (e.g., deuterated analogs) for accurate quantification [, , , ].
Q6: What are the main advantages of using this compound for GC-MS analysis?
A6: The major advantages include:
Q7: Are there any limitations associated with using this compound?
A7: Potential limitations include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


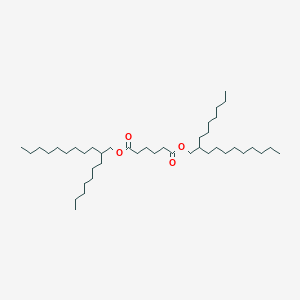

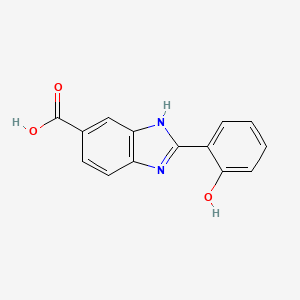


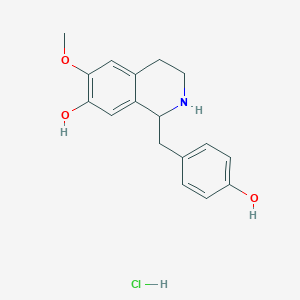
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

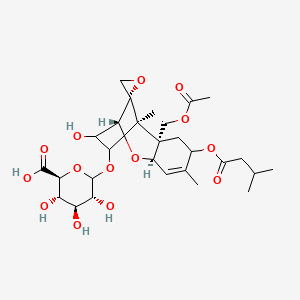
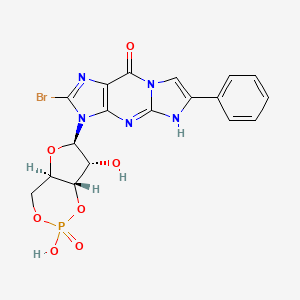
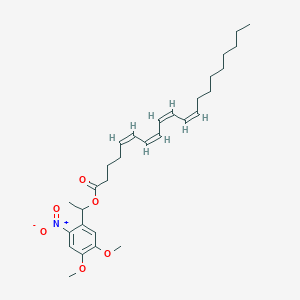
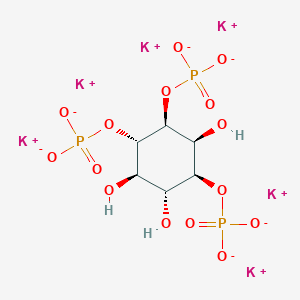
![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)
